molecular formula C7H8N4S B089485 Purine, 7-methyl-6-(methylthio)- CAS No. 1008-01-1

Purine, 7-methyl-6-(methylthio)-

Cat. No. B089485
CAS RN: 1008-01-1
M. Wt: 180.23 g/mol
InChI Key: WGZQCBOLSZNNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purine, 7-methyl-6-(methylthio)-, commonly known as Methylthioguanosine (MTG), is a naturally occurring purine nucleoside found in RNA. It is a modified nucleoside that is formed by the addition of a methylthio group to the N7 position of guanine. MTG has been found to play a significant role in RNA processing, translation, and stability.

Mechanism Of Action

Purine, 7-methyl-6-(methylthio)- exerts its effects by binding to specific proteins and RNA molecules. It has been shown to interact with the cap-binding complex, a protein complex that is involved in the initiation of protein synthesis. Purine, 7-methyl-6-(methylthio)- has also been found to bind to the 5' untranslated region of mRNA, which is important for mRNA stability and translation.

Biochemical And Physiological Effects

Purine, 7-methyl-6-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to increase the stability of mRNA and enhance translation efficiency. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the regulation of alternative splicing, which is important for the generation of protein diversity. Additionally, Purine, 7-methyl-6-(methylthio)- has been shown to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.

Advantages And Limitations For Lab Experiments

Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, including its ability to enhance translation efficiency and increase mRNA stability. However, it is important to note that Purine, 7-methyl-6-(methylthio)- can also have off-target effects, which can complicate data interpretation. Additionally, the use of Purine, 7-methyl-6-(methylthio)- can be limited by its availability and cost.

Future Directions

There are several future directions for research on Purine, 7-methyl-6-(methylthio)-. One area of interest is the development of new methods for the synthesis of Purine, 7-methyl-6-(methylthio)- and related nucleosides. Another area of interest is the identification of new proteins and RNA molecules that interact with Purine, 7-methyl-6-(methylthio)-. Additionally, further research is needed to fully understand the role of Purine, 7-methyl-6-(methylthio)- in alternative splicing and the immune response.
Conclusion:
In conclusion, Purine, 7-methyl-6-(methylthio)- is a naturally occurring purine nucleoside that plays a significant role in RNA processing, translation, and stability. It has been extensively studied for its effects on mRNA stability, translation efficiency, and alternative splicing. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the immune response. While Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, it is important to consider its limitations and potential off-target effects. Future research on Purine, 7-methyl-6-(methylthio)- will likely focus on the development of new synthesis methods, the identification of new protein and RNA targets, and a better understanding of its role in alternative splicing and the immune response.

Synthesis Methods

Purine, 7-methyl-6-(methylthio)- can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanosine with a methylthiolating agent, such as methyl iodide or methyl sulfide. Enzymatic synthesis involves the use of Purine, 7-methyl-6-(methylthio)- synthase, an enzyme that catalyzes the transfer of a methylthio group from S-adenosylmethionine to guanosine.

Scientific Research Applications

Purine, 7-methyl-6-(methylthio)- has been extensively studied for its role in RNA processing and translation. It has been found to be involved in the regulation of mRNA stability and splicing. Purine, 7-methyl-6-(methylthio)- has also been shown to be essential for the proper functioning of the ribosome, the cellular machinery responsible for protein synthesis. Additionally, Purine, 7-methyl-6-(methylthio)- has been found to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.

properties

CAS RN

1008-01-1

Product Name

Purine, 7-methyl-6-(methylthio)-

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

7-methyl-6-methylsulfanylpurine

InChI

InChI=1S/C7H8N4S/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3

InChI Key

WGZQCBOLSZNNRW-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=NC=N2)SC

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)SC

Other CAS RN

1008-01-1

Origin of Product

United States

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